molecular formula C20H14N2O2S B4046234 3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

Cat. No.: B4046234
M. Wt: 346.4 g/mol
InChI Key: DJXMUYNZHYTLFL-UHFFFAOYSA-N
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Description

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance . They are versatile building blocks in synthesis, providing access to diverse heterocycles .


Chemical Reactions Analysis

The gut microbiota and microbiota-derived small molecules, such as indole and its derivatives, interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • The compound has been utilized in the synthesis of various heterocyclic compounds, such as 2‐coumarinyl and spiroindolyl‐5‐phenyl‐1,3,4‐oxadiazoles, demonstrating its versatility in organic synthesis (Kenn, Mashelkar, & Rane, 2006).
  • Its application in microwave-induced dry-media synthesis for the creation of compounds with potential antifungal and antitubercular properties highlights its significance in medicinal chemistry (Dandia, Singh, & Arya, 2004).

Medical Research and Anticancer Potential

  • Some derivatives of this compound have shown antileukemic activity, particularly against P388 and L1210 leukemia, suggesting its potential in cancer therapy research (Rajopadhye & Popp, 1987).
  • A study on the synthesis and evaluation of anticancer activity of related spiro compounds, including spiro[Thiazolidinone-Isatin] conjugates, further supports its relevance in cancer research (Kaminskyy et al., 2011).

Environmental Applications

  • The compound is used in a clean and efficient method for synthesizing spiro compounds in water, highlighting its role in environmentally friendly chemical processes (Dabiri et al., 2011).

Antibacterial and Antifungal Activities

  • Research has also explored its use in synthesizing compounds with antibacterial and antifungal properties, underscoring its potential in developing new antimicrobial agents (Sakhuja et al., 2011).

Mechanism of Action

By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Future Directions

New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Properties

IUPAC Name

3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c23-18-12-25-20(15-9-3-4-10-16(15)21-19(20)24)22(18)17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXMUYNZHYTLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
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